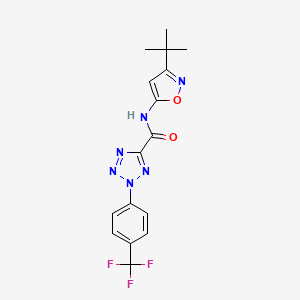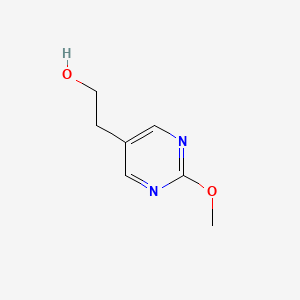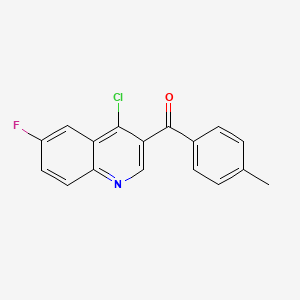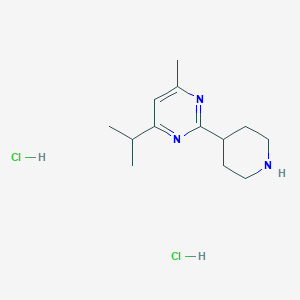![molecular formula C17H23ClN2O2 B2809296 tert-Butyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1129432-44-5](/img/structure/B2809296.png)
tert-Butyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and drug discovery. The spirocyclic structure, characterized by a bicyclic system connected through a single carbon atom, imparts significant three-dimensionality and rigidity to the molecule, which can enhance its interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. One efficient synthetic route includes the following key steps :
Formation of the Indoline Core: The synthesis begins with the preparation of the indoline core, which can be achieved through the cyclization of α-haloacetanilides under Lewis acid catalysis. This step, however, often results in low yields due to the harsh reaction conditions.
Spirocyclization: The next step involves the formation of the spirocyclic structure through a dianion alkylation and cyclization process. This step is crucial for introducing the spiro linkage between the indoline and piperidine rings.
Introduction of the tert-Butyl Group:
Industrial Production Methods
Industrial production of tert-Butyl 4-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate may involve optimization of the above synthetic route to enhance yield and scalability. This could include the use of more efficient catalysts, milder reaction conditions, and continuous flow techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indoline and piperidine rings can undergo oxidation and reduction reactions, respectively, to modify the electronic properties of the molecule.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Major Products
Substitution: Products with different substituents replacing the chlorine atom.
Oxidation: Oxidized derivatives of the indoline or piperidine rings.
Reduction: Reduced forms of the indoline or piperidine rings.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 4-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Biological Studies: Its unique structure allows for the exploration of interactions with various biological targets, aiding in the study of receptor-ligand interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of tert-Butyl 4-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The spirocyclic structure enhances its binding affinity and selectivity towards these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-chlorospiro[indoline-3,4’-piperidine]-5-carboxylate: A similar compound with a different position of the carboxylate group.
tert-Butyl 4-chlorospiro[indoline-3,4’-piperidine]-2-carboxylate: Another variant with a different carboxylate position.
Uniqueness
tert-Butyl 4-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific spiro linkage and the position of the tert-butyl carboxylate group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical space and developing novel therapeutic agents.
Properties
IUPAC Name |
tert-butyl 4-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-16(2,3)22-15(21)20-9-7-17(8-10-20)11-19-13-6-4-5-12(18)14(13)17/h4-6,19H,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGLCYMRYYHOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2809213.png)
![1-[(3-Chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2809214.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/new.no-structure.jpg)
![N-[(4-Cyanophenyl)methyl]-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide](/img/structure/B2809217.png)
![1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol](/img/structure/B2809218.png)
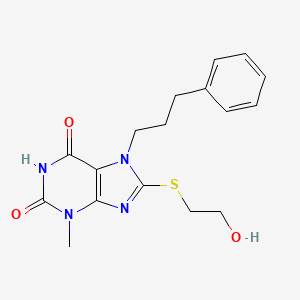
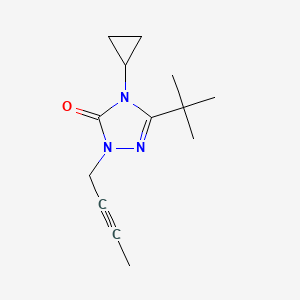
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B2809223.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2809225.png)
![N~6~-benzyl-N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2809226.png)
